![molecular formula C15H9NO5 B2857358 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one CAS No. 22074-14-2](/img/structure/B2857358.png)
7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one
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Overview
Description
The compound “7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of this compound can be achieved through Knoevenagel condensation of salicylaldehyde derivatives with 4-nitrophenylacetonitrile . The compound was then alkylated with various n-alkyl bromides by dry K2CO3 to give bis-alkyloxy derivatives .Molecular Structure Analysis
The molecular structure of “7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one” has been studied using X-ray diffraction . The asymmetric unit of the title structure has one 3-(((7-hydroxy-3-(4-hydroxy-3,5-dinitrophenyl)-4-oxo-4H-chromen-8-yl)methyl)(nitroso)amino)propanoic acid molecule . The dihedral angle between planar rings B (C10—C15) and C (C7—C9/O3/C5/C4) is 23.92° .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one” include Knoevenagel condensation and alkylation . The compound was synthesized by reacting with 4-hydroxy benzaldehyde in the presence of a catalytic amount of acetic acid and pyrrolidine in EtOH .Scientific Research Applications
Comprehensive Analysis of 7-Hydroxy-3-(4-Nitrophenyl)-2H-Chromen-2-One Applications
7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one is a coumarin derivative with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each within its own dedicated section.
Synthesis of Pharmaceutical Compounds: This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications, particularly in the realm of anti-inflammatory and anticoagulant medications.
Molecular Structure Analysis: The crystal structure of 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one has been extensively studied . Understanding its molecular structure is crucial for the development of new materials and chemicals that mimic its properties, such as fluorescence or stability under specific conditions.
Mechanism of Action
Target of Action
It is known that flavonoids, a class of compounds to which this molecule belongs, often interact with a variety of cellular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
Flavonoids typically exert their effects by modulating the activity of their targets, often leading to changes in cellular signaling and function .
Biochemical Pathways
They can stimulate signaling pathways mediated by protein kinase B (PKB, also called AKT), extracellular signal-regulated kinases (ERK), Wingless and Int-1 (WNT), or sonic hedgehog (SHH), while suppressing other cell signaling pathways mediated by transforming growth factor (TGF)-β .
Result of Action
Flavonoids are known to have a multitude of biological properties, such as anti-inflammatory, antioxidant, antiviral, antimicrobial, anticancer, cardioprotective, and neuroprotective effects .
properties
IUPAC Name |
7-hydroxy-3-(4-nitrophenyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-12-6-3-10-7-13(15(18)21-14(10)8-12)9-1-4-11(5-2-9)16(19)20/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEKCHGRRCVQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one |
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